molecular formula C20H29NO4S B2807121 N-[2-(1-Adamantyl)ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 445473-52-9

N-[2-(1-Adamantyl)ethyl]-2,5-dimethoxybenzenesulfonamide

Cat. No. B2807121
CAS RN: 445473-52-9
M. Wt: 379.52
InChI Key: LGSYTXSWYBLVFT-UHFFFAOYSA-N
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Description

“N-[2-(1-Adamantyl)ethyl]-2,5-dimethoxybenzenesulfonamide” is a chemical compound that contains an adamantyl group. Adamantane is a type of diamondoid and is the simplest unit of diamond’s structure . It’s a fascinating class of polycyclic hydrocarbons with unique physical and chemical properties .

Scientific Research Applications

Synthesis of Ureas and Thioureas

The compound can be used in the synthesis of N-[2-(adamantan-2-yl)ethyl]-N′-R-ureas and -thioureas. Methods have been developed for the synthesis of these compounds in 36–87% yields by the reaction of 2-(adamantan-2-yl)ethanamine with aromatic isocyanates and isothiocyanates .

Soluble Epoxide Hydrolase (sEH) Inhibitors

The compound has potential as a soluble epoxide hydrolase (sEH) inhibitor. sEH is an enzyme involved in the arachidonic acid cascade, which converts fatty acid epoxides (primarily those derived from arachidonic acid) into vicinal diols .

Improvement of Water Solubility

The introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances the inhibitory activity of the resulting compounds against soluble epoxide hydrolase (up to 2.5 times), as well as improves their solubility in water .

Antiviral Agents

Adamantylarylamines and adamantylhetarylamines, which can be obtained using this compound, are promising precursors to new antiviral agents .

Alzheimer’s Disease Therapy

The compound can be regarded as a potential drug for the symptomatic therapy of Alzheimer’s disease due to its inhibitory activity against butyrylcholinesterase (BChE) .

Synthesis of Functional Adamantane Derivatives

The high reactivity of this compound offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mechanism of Action

Target of Action

The primary target of N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the arachidonic acid cascade , which is involved in the conversion of fatty acid epoxides, primarily those derived from arachidonic acid, into vicinal diols .

Mode of Action

The compound interacts with its target, the sEH enzyme, by inhibiting its activity . The introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances the inhibitory activity of the resulting compounds against sEH . This interaction results in changes in the enzyme’s function, leading to alterations in the arachidonic acid cascade .

Biochemical Pathways

The inhibition of sEH affects the arachidonic acid cascade . This cascade is responsible for the conversion of fatty acid epoxides into vicinal diols . By inhibiting sEH, the compound disrupts this conversion process, leading to alterations in the levels of fatty acid epoxides and vicinal diols in the body .

Pharmacokinetics

It is known that the introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments can improve the solubility of the compound in water , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of sEH, leading to disruption of the arachidonic acid cascade . On a cellular level, one study indicated that a similar compound resulted in a significant accumulation of cell-cycle arrest, with a decrease in G0/G1 phase and an increase in G2/M phase arrest

properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S/c1-24-17-3-4-18(25-2)19(10-17)26(22,23)21-6-5-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSYTXSWYBLVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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